molecular formula C13H9Cl2F3N2OS B3372587 2-chloro-N-(5-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide CAS No. 923906-57-4

2-chloro-N-(5-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide

Cat. No.: B3372587
CAS No.: 923906-57-4
M. Wt: 369.2 g/mol
InChI Key: XRSLECOJJFSEOM-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide ( 923906-57-4) is a synthetic organic compound with a molecular formula of C13H9Cl2F3N2OS and a molecular weight of 369.19 g/mol . It is part of a class of molecules featuring a 1,3-thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound is structurally characterized by a chloroacetamide group linked to a 2-aminothiazole moiety, which is further substituted with a 2-chloro-5-(trifluoromethyl)benzyl group. This specific structure aligns with patents covering 2-amino-thiazole derivatives investigated for their utility as antitumor agents . The presence of the thiazole ring and trifluoromethyl group is common in the development of pharmacologically active molecules, particularly in oncology research where such compounds have demonstrated cytotoxic properties against various cancer cell lines . The primary research value of this compound lies in its role as a chemical building block and a candidate for investigating new therapeutic agents. Researchers can utilize it in structure-activity relationship (SAR) studies, targeted library synthesis, and biochemical screening assays. It is supplied with a minimum purity of 95% and is intended for use in a controlled laboratory environment . Safety Information: This product is classified with the signal word "Danger" according to GHS standards. Key hazard statements include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal protocols. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-chloro-N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2F3N2OS/c14-5-11(21)20-12-19-6-9(22-12)4-7-3-8(13(16,17)18)1-2-10(7)15/h1-3,6H,4-5H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSLECOJJFSEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CC2=CN=C(S2)NC(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide typically involves multiple steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)benzyl chloride with thiazole-2-amine in the presence of a base, followed by acetylation with chloroacetyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Variations

Pyrazole Derivatives

Example: 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide

  • Structure: Replaces thiazole with pyrazole; includes 4-chlorophenyl and cyano groups.
  • Pyrazole rings are known for modulating GABA receptors in pests .
  • Key Difference : The pyrazole core may enhance binding to insect-specific targets compared to thiazole-based compounds .
Thiadiazole Derivatives

Example : 2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-acetamide

  • Structure : Substitutes thiazole with thiadiazole; phenyl group at the 5-position.
  • Key Difference : Thiadiazole’s electron-deficient ring may alter pharmacokinetics compared to thiazole .

Substituent Modifications on Thiazole

Nitro-Substituted Thiazole

Example : 2-Chloro-N-(5-nitrothiazol-2-yl)acetamide

  • Structure : Features a nitro group at the 5-position of thiazole.
  • Activity: Demonstrated antitrypanosomal activity, likely due to the nitro group’s electron-withdrawing effects enhancing reactivity .
Phenyl-Substituted Thiazole

Example : 2-Chloro-N-(4-phenylthiazol-2-yl)-acetamide

  • Structure : Phenyl group at the 4-position of thiazole.
  • Synthesis : Similar to the main compound but with simpler aryl substituents .
  • Key Difference : The absence of chloro-trifluoromethyl groups may reduce steric hindrance and metabolic stability .

Shared Substituent: 2-Chloro-5-(Trifluoromethyl)Phenyl

Example : N-[(2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl)-5-methyl-4-phenyl-1H-imidazole

  • Structure : Shares the 2-chloro-5-(trifluoromethyl)phenyl group but attached to an imidazole-furan hybrid.
  • Significance : The chloro-trifluoromethyl group is a hallmark of agrochemicals (e.g., Fipronil), suggesting hydrophobic interactions and resistance to oxidative metabolism .

Comparative Data Table

Compound Name (CAS) Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound (911318-81-5) Thiazole 5-[2-Chloro-5-(CF3)phenyl]methyl ~393.7* Unknown (Discontinued)
2-Chloro-N-(5-nitrothiazol-2-yl)acetamide Thiazole 5-Nitro 219.6 Antitrypanosomal
2-Chloro-N-[1-(4-Cl-phenyl)-3-cyano-pyrazol-5-yl]acetamide Pyrazole 4-Cl-phenyl, 3-cyano ~308.7* Insecticidal (Fipronil analog)
2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-acetamide (20460-58-6) Thiadiazole 5-Phenyl 253.7 Not specified

*Calculated based on molecular formula.

Biological Activity

2-chloro-N-(5-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H6Cl2F3N0C_9H_6Cl_2F_3N_0, with a molecular weight of approximately 272.06 g/mol. The compound features a thiazole ring and a trifluoromethyl-substituted phenyl group, which are significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate significant antibacterial properties:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus (MRSA)62.5
Enterococcus faecalis125
Escherichia coli125
Klebsiella pneumoniae15.6

The compound exhibited bactericidal activity, primarily by inhibiting protein synthesis and disrupting nucleic acid production pathways, as demonstrated in several in vitro assays .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans and Aspergillus niger. The MIC values for these fungi were reported to be around 62.5 μg/mL, which is comparable to established antifungal agents like fluconazole .

The proposed mechanism involves the inhibition of essential bacterial enzymes and interference with biofilm formation. For instance, docking studies have suggested that the compound interacts with bacterial histidine kinases involved in virulence and biofilm development .

Case Studies

  • Study on MRSA : A study evaluated the efficacy of this compound against MRSA biofilms. The results indicated a minimum biofilm inhibitory concentration (MBIC) of 62.216 μg/mL, demonstrating its potential as a therapeutic agent against resistant strains .
  • Anticancer Potential : Preliminary investigations into the anticancer properties of this compound have shown promise in inhibiting cell proliferation in various cancer cell lines. The compound's structural features are believed to contribute to its ability to induce apoptosis in cancer cells through modulation of signaling pathways .

Q & A

Q. What are the established synthetic routes for preparing 2-chloro-N-(5-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide?

The synthesis typically involves coupling 2-amino-5-(substituted-benzyl)thiazole derivatives with chloroacetyl chloride under controlled conditions. For example:

  • Step 1 : React 2-amino-5-[(2-chloro-5-(trifluoromethyl)phenyl)methyl]-1,3-thiazole with triethylamine (TEA) in dioxane.
  • Step 2 : Add chloroacetyl chloride dropwise at 20–25°C, followed by quenching with water.
  • Step 3 : Purify the product via recrystallization (ethanol-DMF mixture) . Key variables: Reaction temperature, stoichiometric ratios of TEA and chloroacetyl chloride, and solvent choice (dioxane vs. THF) influence yield .

Q. What purification techniques are recommended for isolating the compound with high purity?

  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients to separate impurities from the crude product .
  • Recrystallization : Ethanol-DMF or ethanol-petroleum ether mixtures are effective for obtaining crystalline solids (purity >95%) .
  • Critical factors : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) to avoid over- or under-reaction .

Q. Which spectroscopic methods are used for structural characterization?

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm acetamide linkage (δ ~165–170 ppm for carbonyl) and trifluoromethyl group (δ ~110–120 ppm in 19F^{19}F-NMR) .
  • IR : Stretching bands at ~1680 cm1^{-1} (C=O) and ~750 cm1^{-1} (C-Cl) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Case study : Discrepancies in antimicrobial assays may arise from variations in bacterial strains or assay conditions (e.g., pH-dependent activity ).
  • Methodology : Validate results using orthogonal assays (e.g., broth microdilution vs. disk diffusion) and cross-check with computational docking studies (e.g., binding affinity to E. coli DNA gyrase) .
  • Statistical analysis : Apply ANOVA to assess inter-experimental variability .

Q. What strategies optimize the compound’s stability during long-term storage?

  • Solvent selection : Store in anhydrous DMSO or ethanol at −20°C to prevent hydrolysis of the acetamide group .
  • Degradation analysis : Monitor via HPLC every 3 months; degradation products often include free thiazole and chloroacetic acid .

Q. How can crystallography aid in understanding its structure-activity relationship (SAR)?

  • Tools : Use SHELXL for small-molecule refinement and ORTEP-3 for 3D visualization of the trifluoromethyl-thiazole interaction .
  • Key findings : Twinning or weak diffraction data may occur due to flexible benzyl-thiazole linkage; apply TWINABS for data correction .

Methodological Recommendations

  • For SAR studies : Synthesize analogs with modified trifluoromethyl or thiazole groups to assess hydrophobicity/electron-withdrawing effects .
  • For computational modeling : Use PubChem CID-derived InChI keys (e.g., KZVYGCDAJGPKDS-UHFFFAOYSA-N) for molecular docking in AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(5-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(5-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide

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